molecular formula C11H10O2 B597961 7-Ethylchromen-4-one CAS No. 103987-98-0

7-Ethylchromen-4-one

Cat. No.: B597961
CAS No.: 103987-98-0
M. Wt: 174.199
InChI Key: WYVGVEVBPABSMT-UHFFFAOYSA-N
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Description

7-Ethylchromen-4-one is a chromenone derivative characterized by an ethyl substituent at the 7-position of the chromen-4-one core structure. Chromenones (benzopyran-4-ones) are oxygen-containing heterocycles with a ketone group at position 4, making them structurally versatile for chemical modifications. Chromenones are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

CAS No.

103987-98-0

Molecular Formula

C11H10O2

Molecular Weight

174.199

IUPAC Name

7-ethylchromen-4-one

InChI

InChI=1S/C11H10O2/c1-2-8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,2H2,1H3

InChI Key

WYVGVEVBPABSMT-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)C(=O)C=CO2

Synonyms

4H-1-Benzopyran-4-one, 7-ethyl-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethylchromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzopyran ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Ethylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced benzopyran derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the electrophile used.

Scientific Research Applications

7-Ethylchromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethylchromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and induce apoptosis in cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of chromenones are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 7-Ethylchromen-4-one with key analogues:

Compound Substituents Key Properties Biological Implications
This compound 7-ethyl Moderate lipophilicity; electron-donating ethyl group enhances stability Potential for CNS activity due to lipophilicity
6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one () 6-ethyl, 7-hydroxy, 2-methyl, 3-phenoxy High polarity due to hydroxyl and phenoxy groups; steric hindrance at position 3 Likely limited bioavailability; possible topical antimicrobial use
7-Ethoxy-3-phenyl-4H-chromen-4-one () 7-ethoxy, 3-phenyl Ethoxy group increases electron density; phenyl enhances π-π stacking interactions Improved binding to aromatic protein residues (e.g., kinase targets)
7-Amino-2-phenylchromen-4-one () 7-amino, 2-phenyl Amino group introduces basicity; phenyl at position 2 alters steric profile Potential for hydrogen bonding in enzyme active sites
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one () 7-hydroxy, 3-(4-hydroxyphenyl), 6-methoxy High polarity and antioxidant capacity due to multiple hydroxyl groups Estrogenic or antioxidant applications

Pharmacological Profiles

  • Lipophilicity and Bioavailability : The ethyl group in this compound confers higher logP compared to hydroxylated analogs (), favoring blood-brain barrier penetration.
  • Antioxidant Activity: Hydroxyl-substituted derivatives (e.g., ) exhibit stronger radical-scavenging activity due to phenolic hydrogen donation.
  • Antimicrobial Potential: Phenoxy and amino substituents () may enhance interactions with bacterial membranes or enzymes.

Stability and Toxicity

  • This compound: The ethyl group improves metabolic stability compared to methoxy or amino groups, which are prone to demethylation or oxidation.
  • 7-Ethoxy-3-phenyl-4H-chromen-4-one : Ethoxy groups may undergo cytochrome P450-mediated dealkylation, generating reactive intermediates .

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